molecular formula C10H6BrNO2 B11861259 8-Bromoisoquinoline-1-carboxylic acid

8-Bromoisoquinoline-1-carboxylic acid

Cat. No.: B11861259
M. Wt: 252.06 g/mol
InChI Key: ALLCNYKSUGYAEN-UHFFFAOYSA-N
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Description

8-Bromoisoquinoline-1-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO2 and a molecular weight of 252.06 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and a carboxylic acid group at the 1st position makes this compound unique and significant in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in the presence of a suitable solvent like nitrobenzene . The reaction conditions often require heating to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted isoquinoline derivatives.

Scientific Research Applications

8-Bromoisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes .

Comparison with Similar Compounds

    8-Bromoisoquinoline: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    Isoquinoline-1-carboxylic acid: Lacks the bromine atom, affecting its overall reactivity and applications.

Uniqueness: 8-Bromoisoquinoline-1-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group. This combination enhances its reactivity and makes it a valuable compound in various chemical and pharmaceutical applications .

Properties

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

IUPAC Name

8-bromoisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-2-6-4-5-12-9(8(6)7)10(13)14/h1-5H,(H,13,14)

InChI Key

ALLCNYKSUGYAEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NC=C2)C(=O)O

Origin of Product

United States

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